(1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine
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Overview
Description
(1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine: is a chemical compound with the molecular formula C12H25N3 and a molecular weight of 211.35 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine typically involves the reaction of cyclobutanemethanamine with 4-isopropylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may be investigated for its effects on various biological pathways and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine: This compound is similar in structure but contains a methyl group instead of an isopropyl group.
Cyclobutanemethanamine derivatives: Other derivatives of cyclobutanemethanamine with different substituents on the piperazine ring.
Uniqueness: The uniqueness of (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the piperazine ring can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H25N3 |
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Molecular Weight |
211.35 g/mol |
IUPAC Name |
[1-(4-propan-2-ylpiperazin-1-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H25N3/c1-11(2)14-6-8-15(9-7-14)12(10-13)4-3-5-12/h11H,3-10,13H2,1-2H3 |
InChI Key |
BHXJHBPGWIBZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2(CCC2)CN |
Origin of Product |
United States |
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